2-CHLOROETHYLMETHYLDIMETHOXYSILANE

Silane Coupling Agent Silica-Reinforced Rubber Composite Mechanics

2-Chloroethylmethyldimethoxysilane (CAS 13508-51-5) is a bifunctional organosilane featuring a reactive 2-chloroethyl group and two hydrolyzable methoxy groups bonded to a methyl-silicon center. With a molecular weight of 168.69 g/mol , a boiling point of 77 °C at 25 Torr , and a density of 1.029 g/cm³ , this clear liquid serves as a critical intermediate and surface modifier.

Molecular Formula C5H13ClO2Si
Molecular Weight 168.69 g/mol
CAS No. 13508-51-5
Cat. No. B1582006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CHLOROETHYLMETHYLDIMETHOXYSILANE
CAS13508-51-5
Molecular FormulaC5H13ClO2Si
Molecular Weight168.69 g/mol
Structural Identifiers
SMILESCO[Si](C)(CCCl)OC
InChIInChI=1S/C5H13ClO2Si/c1-7-9(3,8-2)5-4-6/h4-5H2,1-3H3
InChIKeySGFSMOHWPOFZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloroethylmethyldimethoxysilane (CAS 13508-51-5): A Bifunctional Dimethoxysilane for Controlled Silanization


2-Chloroethylmethyldimethoxysilane (CAS 13508-51-5) is a bifunctional organosilane featuring a reactive 2-chloroethyl group and two hydrolyzable methoxy groups bonded to a methyl-silicon center. With a molecular weight of 168.69 g/mol [1], a boiling point of 77 °C at 25 Torr [1], and a density of 1.029 g/cm³ [1], this clear liquid serves as a critical intermediate and surface modifier. Its structure avoids the risks associated with chlorosilane reagents (e.g., HCl generation) while providing precise control over hydrolysis kinetics [2], making it a strategic choice over bulkier trialkoxy or ethoxy analogs in moisture-sensitive applications.

Why Generic Substitution Fails for 2-Chloroethylmethyldimethoxysilane


Substituting 2-Chloroethylmethyldimethoxysilane with another chloroalkylsilane—such as its trimethoxy or ethoxy analogs—is rarely a straightforward swap. The number of hydrolyzable groups (dimethoxy vs. trimethoxy) fundamentally dictates the architecture and crosslink density of the resulting siloxane network [1]. Furthermore, the alkoxy group (methoxy vs. ethoxy) governs the hydrolysis rate, pot life, and volatility profile of the formulation . Overlooking these structural and kinetic differences can lead to irreproducible surface functionalization, premature gelation, or reduced mechanical reinforcement in composite materials, negating the performance advantages that justify the selection of this specific dimethoxy/methylsilane architecture.

2-Chloroethylmethyldimethoxysilane: Quantified Differentiation Data


Superior Composite Reinforcement: Dimethoxy vs. Trimethoxy Silane Architecture

In a controlled study on silica-reinforced styrene-butadiene rubber (SBR) composites, a dimethoxy-type silane coupling agent demonstrated more enhanced vulcanization and mechanical properties compared to its trimethoxy-type counterpart [1]. The dimethoxy structure is reported to provide an optimized balance between hydrolysis reactivity and network formation, leading to superior silanization and dispersion of silica filler, which directly improves the dynamic viscoelastic performance of tire tread materials [1].

Silane Coupling Agent Silica-Reinforced Rubber Composite Mechanics

Accelerated Hydrolysis Kinetics: Methoxy vs. Ethoxy Functional Groups

The substitution of alkoxy groups on silicon has a profound impact on hydrolysis rate. Methoxy-substituted silanes have been shown to hydrolyze significantly faster than their ethoxy-substituted analogs under identical conditions [1]. Commercial technical literature further corroborates this, stating that methoxy-based silanes (like USi-7301) exhibit a faster hydrolysis rate compared to their ethoxy analogs (like USi-7302), which compromises pot life but accelerates silanization .

Hydrolysis Rate Silane Coupling Reaction Kinetics

Defined Hydrolytic Sensitivity: A Measured Stability Profile for Handling and Formulation

The hydrolytic sensitivity of 2-Chloroethylmethyldimethoxysilane is quantitatively rated as '7: reacts slowly with moisture/water' . This standardized rating provides formulators with a precise benchmark for predicting storage stability, pot life, and handling requirements compared to more reactive chlorosilanes (which generate HCl) or less reactive, sterically hindered silanes.

Hydrolytic Stability Material Handling Shelf Life

Optimal Use Cases for Procuring 2-Chloroethylmethyldimethoxysilane


Silica-Filled Rubber Composites for High-Performance Tires

The class-level evidence indicates that dimethoxy-type silanes provide superior reinforcement in silica/SBR composites, enhancing vulcanization and reducing rolling resistance, which is critical for energy-efficient automotive tires. Procuring this compound over a trimethoxy analog is justified for developing next-generation tread materials with optimized dynamic viscoelastic properties [1].

Synthesis of Chiral Compounds and Metal Ion Complexes

Commercial sources specifically cite this compound's application as a reagent in the synthesis of chiral compounds and divalent metal ion complexes . Its bifunctional nature—a chloroethyl handle for further derivatization and dimethoxysilyl groups for anchoring—makes it a uniquely suited building block for asymmetric synthesis and catalytic investigations. Substitution with a mono-functional or differently protected silane could impede the intended synthetic route.

Surface Modification in Moisture-Sensitive Optical and Electronic Device Packaging

The defined, moderate hydrolytic sensitivity rating of '7' and the use of this compound in optical and electronic epoxy resins make it a superior candidate for applications requiring a controlled, slow reaction with ambient moisture. This prevents catastrophic, premature curing that would occur with highly reactive chlorosilanes, thus ensuring the dimensional stability and clarity of encapsulated optical components.

Technical Documentation Hub

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